

Solubility of Dimethyl Allylmalonate in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl allylmalonate

Cat. No.: B109623

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Abstract

This technical guide addresses the solubility characteristics of **dimethyl allylmalonate** (CAS No: 40637-56-7), a pivotal intermediate in organic synthesis. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility studies for this compound. Consequently, this document provides an estimated solubility profile based on the known behavior of its close structural analogs, dimethyl malonate and diethyl malonate. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility via the isothermal equilibrium method is presented, offering a foundational methodology for researchers to establish precise data.

Introduction

Dimethyl allylmalonate, with the linear formula $\text{H}_2\text{C}=\text{CHCH}_2\text{CH}(\text{CO}_2\text{CH}_3)_2$, is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and complex natural products.^{[1][2]} Its utility in reaction chemistry is profoundly influenced by its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and product yield. Understanding the solubility profile is therefore a critical prerequisite for efficient process development and scale-up. This guide aims to provide a reliable reference point for the solubility of **dimethyl allylmalonate** and a practical framework for its experimental determination.

Physicochemical Properties of Dimethyl Allylmalonate

A summary of the key physical properties of **dimethyl allylmalonate** is provided below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₄	[1]
Molecular Weight	172.18 g/mol	[1][2]
Density	1.071 g/mL at 25 °C	[1]
Boiling Point	207 °C at 771 mmHg	[1]
Refractive Index	n _{20/D} 1.435	[1]
Flash Point	93 °C (closed cup)	[1]

Estimated Solubility Profile

Direct quantitative solubility data for **dimethyl allylmalonate** is not readily available in scientific literature. However, by applying the principle of "like dissolves like," an estimation of its solubility can be derived from its structural analogs: dimethyl malonate and diethyl malonate.

Dimethyl allylmalonate possesses two polar ester groups and a nonpolar allyl group, giving it a moderate overall polarity. Its solubility is expected to be comparable to, or slightly less polar than, dimethyl and diethyl malonate due to the presence of the larger, nonpolar allyl group.

The following table summarizes the known solubility of these analogs and provides an estimated solubility for **dimethyl allylmalonate**.

Solvent	Solvent Polarity (Index)	Dimethyl Malonate Solubility	Diethyl Malonate Solubility	Estimated Dimethyl Allylmalonate Solubility
Hexane	0.1	Insoluble	Sparingly Soluble	Sparingly Soluble / Insoluble
Toluene	2.4	Soluble	Miscible	Soluble / Miscible
Diethyl Ether	2.8	Miscible[3][4]	Miscible[5][6]	Miscible
Dichloromethane	3.1	Soluble[7]	Soluble	Soluble / Miscible
Acetone	5.1	Soluble[7]	Very Soluble[8]	Soluble / Miscible
Ethanol	5.2	Miscible[3][4][9]	Miscible[5][6]	Miscible
Methanol	6.6	Soluble	Soluble	Soluble
Water	10.2	Slightly Soluble (1g/50mL)[9]	Slightly Soluble (20.8 g/L)[6]	Slightly Soluble / Poorly Soluble

Disclaimer: The data presented for **dimethyl allylmalonate** are estimations and should be confirmed through experimental validation for any critical application.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of a liquid solute, such as **dimethyl allylmalonate**, in an organic solvent. The method is based on the isothermal equilibrium shake-flask method, which is a standard and reliable technique.[10][11]

4.1. Materials and Equipment

- High-purity **dimethyl allylmalonate** (>98%)

- High-purity organic solvents (HPLC grade or equivalent)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath with orbital shaking capabilities
- Calibrated thermometer or temperature probe (± 0.1 °C accuracy)
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes (Class A)
- Analytical instrument for quantification (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

4.2. Procedure

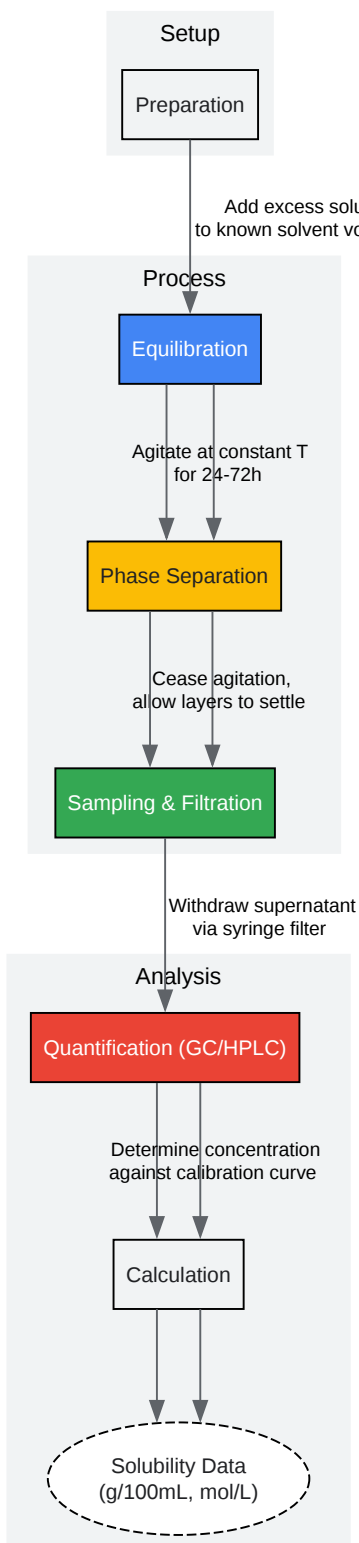
- **Preparation of Solvent-Solute Mixtures:** In a series of sealed glass vials, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.
- **Addition of Solute:** To each vial, add an excess amount of **dimethyl allylmalonate**. "Excess" ensures that a separate, undissolved phase of the solute remains visible after equilibration.
- **Equilibration:** Place the sealed vials in the thermostatic shaker set to the desired constant temperature (e.g., 25.0 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[\[10\]](#)
- **Phase Separation:** After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows for the complete separation of the undissolved solute phase from the saturated solvent phase.
- **Sampling:** Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. To avoid contamination from the undissolved solute, immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, sealed container.[\[12\]](#)

- Quantification:
 - Accurately weigh the collected saturated solution.
 - Dilute the sample to a known volume with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-validated GC or HPLC method to determine the precise concentration of **dimethyl allylmalonate**. A calibration curve must be prepared using standard solutions of known concentrations.
- Calculation of Solubility: Calculate the solubility from the determined concentration, expressing the result in appropriate units such as grams per 100 mL (g/100 mL), moles per liter (mol/L), or mass fraction (w/w).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.

Workflow for Isothermal Solubility Determination

[Click to download full resolution via product page](#)*Workflow for Isothermal Solubility Determination*

Conclusion

While direct, peer-reviewed solubility data for **dimethyl allylmalonate** remains elusive, this guide provides a functional, estimated profile based on structurally related malonate esters. For applications requiring high precision, the detailed experimental protocol and workflow outlined herein offer a standardized approach to determine the solubility of **dimethyl allylmalonate** in any organic solvent of interest. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical research communities.

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